molecular formula C16H12N6 B14145009 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline

5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline

Cat. No.: B14145009
M. Wt: 288.31 g/mol
InChI Key: DSOZIFRJKPWNTI-VXLYETTFSA-N
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Description

5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline is a complex heterocyclic compound that features a quinoxaline core linked to a benzimidazole moiety through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline typically involves the condensation of 1,2-diaminobenzene with a suitable diketone, followed by further functionalization to introduce the benzimidazole moiety. One common method involves the reaction of 1,2-diaminobenzene with glyoxal to form quinoxaline, which is then reacted with 2-hydrazinobenzimidazole under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole-quinoxaline derivatives.

Scientific Research Applications

5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure but lacking the benzimidazole moiety.

    Benzimidazole: Another related compound that forms the basis of many pharmaceutical agents.

Uniqueness

5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline is unique due to its combined quinoxaline and benzimidazole structures, which confer enhanced biological activity and versatility in chemical reactions compared to its simpler analogs .

Properties

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

N-[(E)-quinoxalin-5-ylmethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C16H12N6/c1-2-6-13-12(5-1)20-16(21-13)22-19-10-11-4-3-7-14-15(11)18-9-8-17-14/h1-10H,(H2,20,21,22)/b19-10+

InChI Key

DSOZIFRJKPWNTI-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C4C(=CC=C3)N=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=C4C(=CC=C3)N=CC=N4

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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